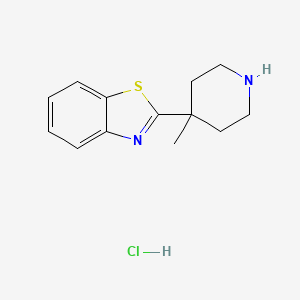

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole hydrochloride

Descripción general

Descripción

2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2S and its molecular weight is 268.81 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzothiazole derivatives, including those structurally related to 2-(4-Methylpiperidin-4-yl)-1,3-benzothiazole hydrochloride, have been extensively studied for their antimicrobial properties. For instance, certain benzothiazole derivatives have demonstrated potential as antimicrobial agents, exhibiting antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. The antimicrobial efficacy of these compounds varies based on the structure of the cyclic amines present in the benzothiazole derivatives, indicating the significance of structural variation in determining the biological activity of these compounds (Bahaa Shafiq et al., 2016) (A. Alsarahni et al., 2017) (Nikhil D. Amnerkar et al., 2015).

Corrosion Inhibition

Certain benzothiazole derivatives are also known for their role as corrosion inhibitors. They have been shown to effectively protect materials like low carbon steel in corrosive environments (e.g., hydrochloric acid solutions), primarily through the process of adsorption on the material surface. This highlights their potential in industrial applications where corrosion resistance is crucial (E. Hür et al., 2011) (Zhiyong Hu et al., 2016).

Antioxidant and Anticancer Activity

Furthermore, benzothiazole derivatives have shown promising results in antioxidant and anticancer assessments. Some synthesized benzothiazolopyridine and benzothiazolyl-triazole derivatives exhibited significant antioxidant properties, comparable to reference drugs like ascorbic acid. In anticancer evaluations, certain 4-thiazolidinones with a benzothiazole moiety indicated activity against a range of cancer cell lines, including leukemia, melanoma, and lung cancer, among others, underscoring their potential in medical and pharmacological research (Mahmoud Arafat et al., 2022) (D. Havrylyuk et al., 2010).

Mecanismo De Acción

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, but without specific studies, it’s hard to predict the exact target of this compound.

Mode of Action

The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as agonists or antagonists of their targets, or they can modulate the activity of enzymes or transporters .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Piperidine derivatives are often involved in neurotransmission, particularly in pathways involving acetylcholine, dopamine, and serotonin .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Piperidine derivatives generally have good bioavailability and can cross the blood-brain barrier .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. It could potentially alter neurotransmission, leading to changes in mood, cognition, or motor function .

Propiedades

IUPAC Name |

2-(4-methylpiperidin-4-yl)-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S.ClH/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12;/h2-5,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIHPROZEAUQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=NC3=CC=CC=C3S2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-60-5 | |

| Record name | Benzothiazole, 2-(4-methyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

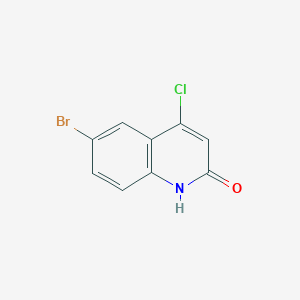

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1477852.png)

![{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride](/img/structure/B1477859.png)

![Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B1477860.png)

![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)

![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)